4,4-Dimethyl-2-(4-isopropylphenyl)oxazoline
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Overview
Description
4,4-Dimethyl-2-(4-isopropylphenyl)oxazoline is a heterocyclic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(4-isopropylphenyl)oxazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-isopropylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction mixture is heated to promote cyclization, resulting in the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-(4-isopropylphenyl)oxazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized oxazoles.
Scientific Research Applications
4,4-Dimethyl-2-(4-isopropylphenyl)oxazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4,4-Dimethyl-2-(4-isopropylphenyl)oxazoline exerts its effects involves interactions with various molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The isopropylphenyl group may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dihydro-4,4-dimethyl-2-oxazolyl-1-methylethylbenzeneethanol
- 4,5-Dihydro-4,4-dimethyl-2-oxazolyl-1-methylethylbenzenesulfonate
Uniqueness
4,4-Dimethyl-2-(4-isopropylphenyl)oxazoline stands out due to its specific structural features, such as the isopropylphenyl group, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C14H19NO |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
4,4-dimethyl-2-(4-propan-2-ylphenyl)-5H-1,3-oxazole |
InChI |
InChI=1S/C14H19NO/c1-10(2)11-5-7-12(8-6-11)13-15-14(3,4)9-16-13/h5-8,10H,9H2,1-4H3 |
InChI Key |
HYBZTVBPHQPUNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(CO2)(C)C |
Origin of Product |
United States |
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